molecular formula C21H23N5O4S B2626107 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2034405-14-4

4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Cat. No.: B2626107
CAS No.: 2034405-14-4
M. Wt: 441.51
InChI Key: PGNHJHSFWKOYOG-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a complex organic compound that features a morpholine sulfonyl group, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Introduction of the Morpholine Sulfonyl Group: This step involves sulfonylation of morpholine, typically using sulfonyl chlorides under basic conditions.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The benzamide and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines or thiols derived from the triazole or sulfonyl groups.

    Substitution: Various substituted benzamides and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used as a chemical probe to study protein-ligand interactions, enzyme activity, and cellular pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Medicinally, 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide shows potential as a pharmacophore in the design of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine sulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]benzamide: Similar structure but with a different triazole isomer.

    4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

    4-(piperidine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine sulfonyl group enhances its solubility and stability, while the triazole ring provides a versatile site for further chemical modifications and interactions with biological targets.

This compound’s distinct structure makes it a valuable tool in various fields of research and industry, offering unique advantages over similar compounds.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-21(24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17)18-6-8-19(9-7-18)31(28,29)25-12-14-30-15-13-25/h1-11,20H,12-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNHJHSFWKOYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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